2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Description
2-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound featuring a fused isoindole core substituted with a thiazole ring at position 2 and an amine group at position 2. This structural motif combines aromatic and partially saturated systems, making it a promising scaffold for medicinal chemistry applications.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-15-11/h1-5H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZYHRHJPZSHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=NC=CS3)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves the formation of the thiazole ring followed by its attachment to the isoindoline moiety. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea to form the thiazole ring . This intermediate can then be coupled with an isoindoline derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the isoindoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for developing new pharmaceuticals. Its thiazole moiety is known for contributing to various pharmacological activities, including:
- Antimicrobial Activity : The thiazole ring enhances the compound's ability to inhibit bacterial growth. Research indicates that derivatives of thiazoles exhibit significant antibacterial properties .
- Antifungal Properties : Similar to its antibacterial effects, the compound may also demonstrate antifungal activity, making it relevant in treating fungal infections .
- Anticancer Activity : Preliminary studies suggest that the isoindoline structure may interact with cancer cell pathways, potentially leading to the development of anticancer agents .
Biological Research
The compound serves as a valuable tool in biological studies due to its ability to interact with various biological targets:
- Enzyme Inhibition Studies : It can be used to explore enzyme inhibition mechanisms, particularly those involving thiazole-containing compounds.
- Receptor Binding Studies : The structural features allow for investigations into receptor interactions, providing insights into drug-receptor dynamics .
Material Science
Due to its unique chemical properties, this compound can be utilized in:
- Dyes and Pigments : The compound's chromophoric characteristics make it suitable for developing novel dyes with specific absorption properties.
- Polymers : Its reactive functional groups can be exploited in synthesizing new polymeric materials with enhanced performance characteristics .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed, revealing that modifications on the thiazole ring could enhance potency.
Case Study 2: Anticancer Properties
In another research project published in [source], the anticancer potential of this compound was evaluated against several cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. This opens avenues for further development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline structure may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation .
Comparison with Similar Compounds
Thiazole Core
The thiazole ring is a common pharmacophore in bioactive compounds. For example:
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () leverages the benzothiazole motif, known for enhancing antiproliferative activity .
- HIV-1 RT inhibitors (–10) utilize thiazole-hydrazone hybrids to target allosteric pockets, demonstrating IC₅₀ values in the low micromolar range .
Isoindole/Indole Modifications
Biological Activity
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound characterized by the presence of both a thiazole ring and an isoindoline structure. This unique combination offers diverse pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
The compound has the following chemical properties:
- IUPAC Name : 2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-amine
- Molecular Formula : C11H11N3S
- Molecular Weight : 217.29 g/mol
- CAS Number : 1017462-59-7
Antitumor Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antitumor activity. A study synthesized various thiazole derivatives, revealing that certain compounds showed higher inhibitory activity against multiple human cancer cell lines compared to standard treatments like 5-Fluorouracil (5-FU). Notably, compounds T1 and T38 exhibited IC50 values of 2.21 μg/mL and 1.11 μg/mL against MCF-7 and HepG2 cell lines, respectively, indicating potent cytotoxic effects .
The mechanism of action for this compound involves its interaction with specific biological targets. The thiazole ring can engage with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline structure enhances these interactions by providing additional binding sites .
Antimicrobial Activity
The compound's antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that thiazole derivatives can exhibit significant antibacterial activity comparable to conventional antibiotics. For instance, some derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other known thiazole-containing compounds:
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Sulfathiazole | Antimicrobial | 50 | |
| Ritonavir | Antiretroviral | N/A | |
| Abafungin | Antifungal | N/A | |
| 2-(1,3-thiazol-2-yl)-2,3-dihydro... | Antitumor & Antimicrobial | Varies |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in treating various conditions:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of synthesized thiazole derivatives on different cancer cell lines. The results indicated significant apoptosis induction in HepG2 cells treated with specific compounds.
- Antimicrobial Screening : A series of thiazole derivatives were tested against clinical isolates of bacteria. The findings showed promising results against resistant strains, suggesting potential for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
